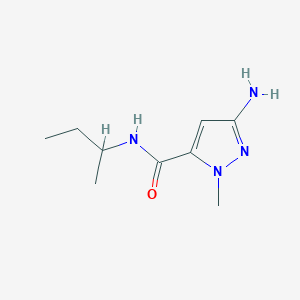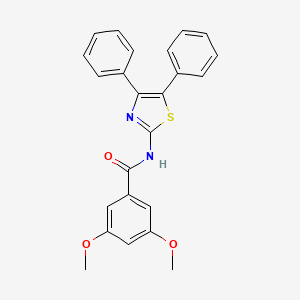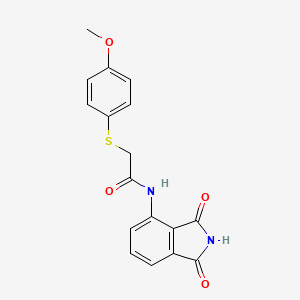
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide, also known as MI-773, is a small molecule inhibitor that has been found to have potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway involved in the regulation of cell growth and apoptosis.
作用機序
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide binds to the hydrophobic pocket of MDM2, which is the protein that negatively regulates the activity of p53. By binding to MDM2, this compound prevents the interaction between MDM2 and p53, leading to the stabilization and activation of p53. Activated p53 can then induce apoptosis and inhibit cell growth in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell growth in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. In addition, this compound has been shown to increase the expression of p53 target genes, such as p21 and Bax, which are involved in the regulation of cell cycle progression and apoptosis.
実験室実験の利点と制限
One of the main advantages of N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide is its specificity for the p53-MDM2 interaction, which makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. This compound has a relatively short half-life in vivo, which may limit its efficacy in cancer treatment. In addition, there is some concern about the potential toxicity of this compound, particularly in healthy cells that also express p53.
将来の方向性
Despite these limitations, N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide remains a promising candidate for cancer therapy, and there are several future directions for research in this area. One potential direction is the development of this compound analogs that have improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, to improve its efficacy. Finally, there is also interest in the use of this compound as a tool for studying the p53-MDM2 pathway and its role in cancer development and progression.
合成法
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide is synthesized through a multi-step process that involves the reaction of several chemical intermediates. The starting material for the synthesis is 4-methoxyphenylacetic acid, which is converted into the corresponding acid chloride. This intermediate is then reacted with thioanisole to form the thioester, which is subsequently reacted with N-(1,3-dioxoisoindolin-4-yl)amine to form the final product, this compound.
科学的研究の応用
N-(1,3-dioxoisoindolin-4-yl)-2-((4-methoxyphenyl)thio)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The p53-MDM2 interaction is a key pathway involved in the regulation of cell growth and apoptosis, and is frequently dysregulated in cancer cells. By inhibiting this pathway, this compound has been shown to induce apoptosis and inhibit cell growth in a variety of cancer cell lines, including those that are resistant to conventional chemotherapy.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-10-5-7-11(8-6-10)24-9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWVYBVQXDFZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


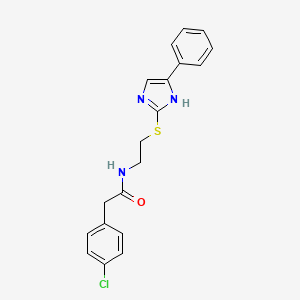
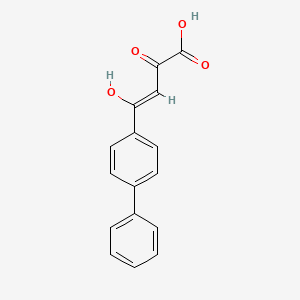
![2-(4-fluorophenyl)-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2951475.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-nitrobenzoate](/img/structure/B2951478.png)

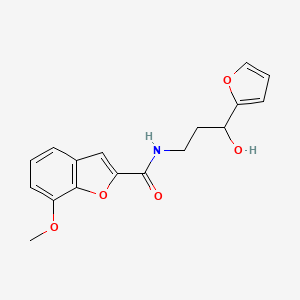
![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B2951482.png)
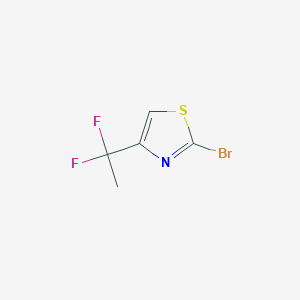
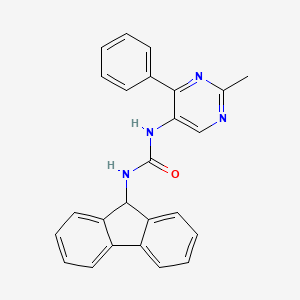
![5-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-furamide](/img/structure/B2951485.png)
